3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea
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Overview
Description
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea is a complex organic compound that features a thiazole ring and a sulfonylurea moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the sulfonylurea group is known for its applications in medicinal chemistry, particularly in the development of antidiabetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea typically involves the formation of the thiazole ring followed by the introduction of the sulfonylurea group. One common method involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of the thiazole precursor, followed by its reaction with sulfonyl isocyanate. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole or sulfonylurea derivatives.
Scientific Research Applications
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential as an antidiabetic agent due to the presence of the sulfonylurea group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. In the context of its potential antidiabetic activity, the compound may bind to sulfonylurea receptors on pancreatic beta cells, leading to the stimulation of insulin release. The thiazole ring may also interact with various enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Glibenclamide: A sulfonylurea antidiabetic drug.
Thiazofurin: An antineoplastic agent with a thiazole ring.
Uniqueness
3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea is unique due to its combination of a thiazole ring and a sulfonylurea group, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H13N3O3S2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(3-methyl-1,3-thiazol-2-ylidene)urea |
InChI |
InChI=1S/C12H13N3O3S2/c1-9-3-5-10(6-4-9)20(17,18)14-11(16)13-12-15(2)7-8-19-12/h3-8H,1-2H3,(H,14,16) |
InChI Key |
BMGYZSQSASXYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N=C2N(C=CS2)C |
Origin of Product |
United States |
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